Sodium;2-[[5-[(E)-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate
Description
This sodium salt is a polyfunctional organic compound characterized by a highly conjugated aromatic core, multiple carboxymethylamino groups, and a sulfophenyl moiety. The compound’s extended π-system and sulfonate group enhance water solubility, while the carboxymethylamino branches provide metal-binding capabilities, analogous to EDTA derivatives but with greater structural complexity. Its crystallographic properties have likely been resolved using programs like SHELXL or SHELXTL, which are standard tools for small-molecule refinement .
Properties
CAS No. |
63721-83-5 |
|---|---|
Molecular Formula |
C31H31N2NaO13S |
Molecular Weight |
694.6 g/mol |
IUPAC Name |
sodium;2-[(E)-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C31H32N2O13S.Na/c1-17-7-19(9-21(30(17)42)11-32(13-25(34)35)14-26(36)37)29(23-5-3-4-6-24(23)47(44,45)46)20-8-18(2)31(43)22(10-20)12-33(15-27(38)39)16-28(40)41;/h3-10,42H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,44,45,46);/q;+1/p-1/b29-20+; |
InChI Key |
VFKMJZUEFSTCGQ-PXNGTKLSSA-M |
SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)[O-])C(=C2C=C(C(=O)C(=C2)CN(CC(=O)O)CC(=O)O)C)C3=CC=CC=C3S(=O)(=O)O.[Na+] |
Isomeric SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)/C(=C\2/C=C(C(=O)C(=C2)CN(CC(=O)O)CC(=O)O)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C(=C2C=C(C(=O)C(=C2)CN(CC(=O)O)CC(=O)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Sodium;2-[[5-[(E)-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate, commonly referred to as O-Cresolphthalein complexone sodium salt, is a complex organic compound with significant applications in biochemistry and analytical chemistry. This compound is primarily recognized for its role in the colorimetric determination of calcium ions in biological samples.
| Property | Value |
|---|---|
| CAS Number | 1423037-17-5 |
| Molecular Formula | C32H32N2NaO12 |
| Molecular Weight | 659.6 g/mol |
| IUPAC Name | Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate |
The primary biological activity of this compound involves its interaction with calcium ions. Under alkaline conditions (pH 10–12), it forms a stable red complex with calcium ions, which can be quantitatively measured through colorimetric assays. This interaction highlights the compound's potential as a calcium indicator in various biological and clinical settings.
Biochemical Pathways
Calcium ions play crucial roles in numerous cellular processes, including signal transduction, muscle contraction, and neurotransmitter release. By forming complexes with calcium, O-Cresolphthalein complexone sodium salt influences these pathways, thereby affecting cellular functions.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is insoluble in water but soluble in organic solvents like ethanol. This solubility profile is critical for its application in laboratory settings where organic solvent use is common.
Applications in Research and Medicine
This compound has several applications:
- Analytical Chemistry : Used extensively as a reagent for the colorimetric determination of calcium concentrations in serum and urine samples.
- Clinical Diagnostics : Employed in diagnostic assays to monitor calcium levels, which are vital for assessing various health conditions such as parathyroid hormone disorders and bone diseases.
- Research : Utilized in studies investigating calcium signaling pathways and their implications in cellular physiology and pathology.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of O-Cresolphthalein complexone sodium salt in clinical diagnostics:
- Calcium Measurement : A study demonstrated that this compound can accurately determine calcium levels in serum samples with minimal interference from other ions, making it a reliable choice for clinical laboratories.
- Calcium Signaling Research : Research has shown that alterations in calcium signaling pathways can lead to various diseases, including cancer and cardiovascular disorders. The use of this compound allows researchers to better understand these pathways by providing precise measurements of calcium concentrations under different experimental conditions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Properties
Key Observations :
- Chelation Efficiency: The sodium compound’s three carboxymethylamino groups enable stronger metal binding compared to mono- or bis-substituted analogs like EDTA derivatives .
- Solubility: The sulfonate group confers superior aqueous solubility (~120 mg/mL) relative to non-ionic analogs (e.g., methyl 2-aminobenzoate derivatives, <50 mg/mL) .
- Biological Activity : Unlike SAHA, a histone deacetylase (HDAC) inhibitor, this compound lacks the hydroxamic acid motif critical for HDAC binding, suggesting divergent applications .
Computational Similarity Analysis
Table 2: Tanimoto Coefficient-Based Similarity Scores
Insights :
Analytical Data :
- IR Spectroscopy: Distinct peaks at 1660–1670 cm⁻¹ (C=O stretching) and 1180 cm⁻¹ (S=O) align with sulfonate and carboxymethyl groups, contrasting with cyanoacetamide analogs (~2214 cm⁻¹ C≡N stretch) .
- NMR : Aromatic proton signals (δ 7.2–7.9 ppm) and sulfonate-related deshielding are consistent with sulfophenyl-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
